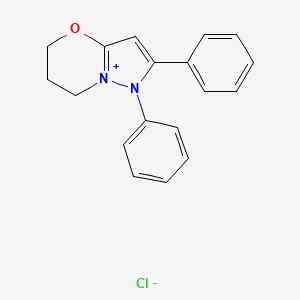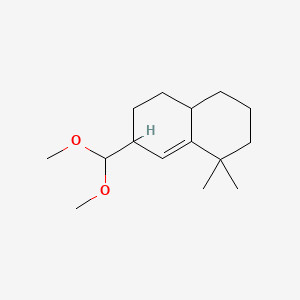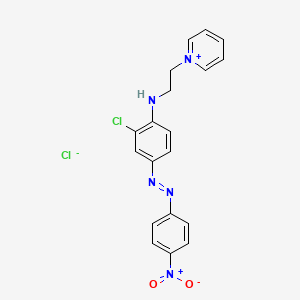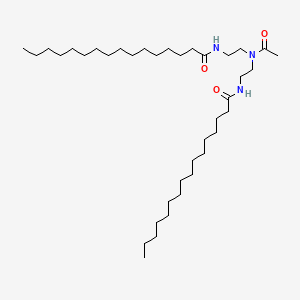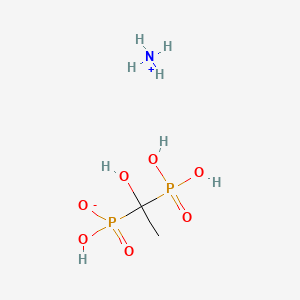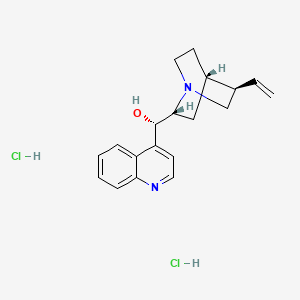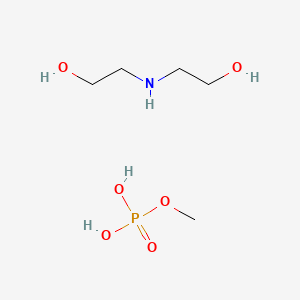
Einecs 287-150-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkanes, C10-13, chloro , is a chlorinated paraffin. Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes with varying chain lengths and degrees of chlorination. They are primarily used as additives in lubricants and metalworking fluids, as well as in sealants, paints, and coatings due to their flame retardant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorinated paraffins are synthesized through the chlorination of n-paraffins. The process involves the reaction of liquid n-paraffins with chlorine gas at elevated temperatures, typically between 80°C and 100°C. The degree of chlorination can be controlled by adjusting the reaction time and the amount of chlorine used .
Industrial Production Methods
Industrial production of chlorinated paraffins involves continuous or batch processes. In a continuous process, n-paraffins are fed into a reactor where they are chlorinated by chlorine gas. The reaction mixture is then cooled, and the chlorinated paraffins are separated from unreacted n-paraffins and by-products through distillation .
Chemical Reactions Analysis
Types of Reactions
Chlorinated paraffins undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols, aldehydes, and acids.
Reduction: Reduction of chlorinated paraffins can lead to the formation of hydrocarbons.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace chlorine atoms.
Major Products
Oxidation: Chlorinated alcohols, aldehydes, and acids.
Reduction: Hydrocarbons.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Scientific Research Applications
Chlorinated paraffins have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other chemicals.
Biology: Studied for their effects on biological systems and their potential toxicity.
Medicine: Investigated for their potential use in drug delivery systems.
Industry: Used as plasticizers, flame retardants, and additives in lubricants and metalworking fluids.
Mechanism of Action
The mechanism of action of chlorinated paraffins involves their interaction with biological membranes and proteins. Chlorinated paraffins can disrupt cell membranes, leading to changes in cell permeability and function. They can also bind to proteins, affecting their structure and activity. The exact molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Chlorinated paraffins can be compared with other chlorinated hydrocarbons such as polychlorinated biphenyls (PCBs) and dichlorodiphenyltrichloroethane (DDT):
Polychlorinated Biphenyls (PCBs): Like chlorinated paraffins, PCBs are used as flame retardants and plasticizers. PCBs have a more complex structure and are more persistent in the environment.
Dichlorodiphenyltrichloroethane (DDT): DDT is an insecticide with a different structure and mode of action compared to chlorinated paraffins.
Similar Compounds
- Polychlorinated Biphenyls (PCBs)
- Dichlorodiphenyltrichloroethane (DDT)
- Hexachlorobenzene (HCB)
- Chlorinated Polyethylene (CPE)
Properties
CAS No. |
85409-79-6 |
|---|---|
Molecular Formula |
C5H16NO6P |
Molecular Weight |
217.16 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;methyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11NO2.CH5O4P/c6-3-1-5-2-4-7;1-5-6(2,3)4/h5-7H,1-4H2;1H3,(H2,2,3,4) |
InChI Key |
ZEELIZFRNFOCKY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



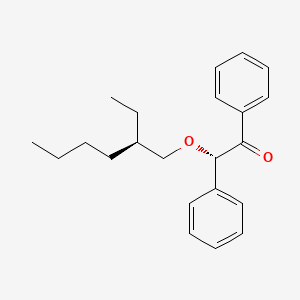

![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
![tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate](/img/structure/B12687893.png)
